5-(Azetidine-1-carbonyl)-2-methoxypyridine
Description
Significance of Pyridine (B92270) and Azetidine (B1206935) Scaffolds in Drug Discovery and Development
The strategic combination of well-established pharmacophores to create hybrid molecules is a cornerstone of modern drug design. The title compound, 5-(Azetidine-1-carbonyl)-2-methoxypyridine, is an exemplar of this approach, integrating the privileged pyridine core with the emerging azetidine motif.
The Pyridine Moiety as a Privileged Scaffold in Pharmaceutical Agents
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds in pharmaceutical science. ontosight.ai Its prevalence is attributed to a unique combination of physicochemical properties that make it highly advantageous for drug design. As a polar and ionizable aromatic molecule, the pyridine nucleus can enhance the solubility and bioavailability of less soluble compounds. biosynth.comresearchgate.net This benzenoid-like structure is a key component in over 7,000 existing drug molecules of medicinal importance. scirp.orgrsc.org
The term "privileged scaffold" is frequently used to describe the pyridine ring, reflecting its consistent presence in a diverse array of FDA-approved drugs targeting a wide range of diseases. scirp.orgnih.govchemicalbook.com The nitrogen atom in the ring can act as a hydrogen bond acceptor and provides a handle for modifying the molecule's basicity, which is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. Pyridine derivatives are found in nature in essential molecules like vitamins (niacin and pyridoxine) and alkaloids. scirp.orgrsc.org The versatility of the pyridine core allows for extensive structural modifications, enabling chemists to fine-tune the biological activity of drug candidates. biosynth.com
Below is a table showcasing prominent examples of pharmaceutical agents that incorporate the pyridine scaffold.
| Drug Name | Therapeutic Class | Role of the Pyridine Scaffold |
| Isoniazid | Antitubercular | Forms the core of the active pharmacophore. |
| Amlodipine | Antihypertensive | Part of the dihydropyridine (B1217469) calcium channel blocker structure. |
| Etoricoxib | Anti-inflammatory (COX-2 Inhibitor) | Serves as a key structural element for receptor binding. |
| Imatinib | Anticancer (Tyrosine Kinase Inhibitor) | A central component that interacts with the kinase enzyme. |
| Sildenafil | Erectile Dysfunction Agent (PDE5 Inhibitor) | The pyrazolopyrimidinone (B8486647) core is fused with a pyridine ring. |
This table presents selected examples and is not exhaustive.
Azetidines as Emerging Structural Motifs in Bioactive Compounds
Azetidine, a saturated four-membered nitrogen-containing heterocycle, has gained significant attention in recent years as a valuable and emerging structural motif in medicinal chemistry. nih.govnih.gov Historically, its application was less common than five- or six-membered rings, partly due to the synthetic challenges associated with its strained four-membered ring system. nih.govmagtech.com.cn However, advances in synthetic methodologies have made substituted azetidines more accessible, unlocking their potential for drug discovery. rsc.orgontosight.ai
The reactivity of azetidines is influenced by their considerable ring strain (approx. 25.4 kcal/mol), which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. ontosight.aimdpi.com This unique property provides a balance of stability for handling and controlled reactivity for chemical functionalization. ontosight.aimdpi.com The compact and rigid nature of the azetidine ring is a key advantage in drug design. nih.govrsc.org Incorporating this scaffold can conformationally constrain a molecule, reducing the entropic penalty upon binding to a biological target and potentially increasing binding affinity and selectivity. rsc.org
Azetidines are increasingly recognized as "bioisosteres" for other common chemical groups, offering a way to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability. This has led to their incorporation into a variety of bioactive compounds, including enzyme inhibitors and central nervous system agents. nih.govmdpi.com The well-known azetidin-2-one (B1220530) (β-lactam) ring is the core pharmacophore of the vast class of penicillin and cephalosporin (B10832234) antibiotics. innospk.comjmchemsci.com
The following table lists examples of drugs and bioactive compounds that feature the azetidine ring, demonstrating its growing importance.
| Compound Name | Therapeutic Area/Activity | Significance of the Azetidine Moiety |
| Azelnidipine | Antihypertensive | A calcium channel blocker where the azetidine ring is a key substituent. rsc.orgmdpi.com |
| Cobimetinib | Anticancer | A MEK inhibitor containing a functionalized azetidine ring. mdpi.com |
| Ezetimibe | Cholesterol Absorption Inhibitor | Features a monocyclic azetidin-2-one (β-lactam) ring crucial for its activity. innospk.com |
| Ximelagatran | Anticoagulant | An oral direct thrombin inhibitor that incorporates an azetidine scaffold. mdpi.com |
This table provides illustrative examples of the application of the azetidine scaffold.
Contextualizing this compound as a Pyridine-Azetidine Hybrid Compound
The compound This compound represents a deliberate molecular hybridization, designed to leverage the distinct and advantageous properties of both the pyridine and azetidine scaffolds. While specific research on this exact molecule is not extensively published, its structure allows for a rational contextualization within medicinal chemistry design principles.
The molecule consists of three key components:
An azetidine ring: This is attached to the pyridine core via a carbonyl linker. Its inclusion introduces a saturated, three-dimensional, and rigid structural element. This can be critical for achieving specific spatial orientations required for binding to a protein or enzyme active site.
A carbonyl linker and a methoxy (B1213986) group: The amide (carbonyl) linkage connects the two heterocyclic rings, a common and stable linkage in pharmaceuticals. The 2-methoxy group on the pyridine ring is a key substitution that can significantly impact the molecule's metabolic stability and electronic distribution, potentially fine-tuning its biological activity. Pyridine-carboxamide structures, for instance, are known to be potent kinase inhibitors. nih.gov
The rationale for creating such a hybrid is likely rooted in the concept of "scaffold hopping" or creating novel chemical space. By combining the privileged pyridine scaffold with the conformationally rigid azetidine motif, medicinal chemists can explore new structure-activity relationships (SAR). The synthesis of pyridine-containing azetidine derivatives has been explored for developing new antimicrobial agents, indicating the potential for synergistic or novel biological activities arising from this combination. scirp.orgnih.gov The 2-methoxypyridine (B126380) unit itself is a valuable building block in the synthesis of various pharmaceutical agents, including enzyme inhibitors. chemicalbook.cominnospk.com Therefore, this compound can be understood as a rationally designed compound, poised for investigation into a range of potential therapeutic applications, building upon the established and emerging roles of its constituent parts.
Structure
3D Structure
Properties
IUPAC Name |
azetidin-1-yl-(6-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-3-8(7-11-9)10(13)12-5-2-6-12/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNLVIZECSWISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Azetidine 1 Carbonyl 2 Methoxypyridine and Analogous Structures
Strategies for the Construction of the 2-Methoxypyridine (B126380) Core
The 2-methoxypyridine scaffold is a key structural motif found in numerous pharmaceuticals. Its synthesis and functionalization are pivotal for the creation of diverse molecular architectures.
Deprotonative Functionalization Approaches for Pyridine (B92270) Derivatives
Deprotonative functionalization, or directed ortho-metalation (DoM), is a powerful strategy for the regioselective introduction of substituents onto the pyridine ring. The methoxy (B1213986) group can act as a directing group, facilitating the deprotonation of an adjacent carbon atom. This method typically involves the use of strong bases like organolithium reagents or lithium amides at low temperatures. znaturforsch.com The resulting pyridyl metal species can then react with a variety of electrophiles to install the desired functionality. ntu.edu.sg Milder conditions and improved functional group tolerance can be achieved using "ate-bases" or TMP (2,2,6,6-tetramethylpiperidyl) metal reagents. znaturforsch.com This approach allows for precise control over the substitution pattern on the pyridine ring, which is essential for building complex molecules.
Direct Synthesis Routes from Amides and Related Precursors
While direct synthesis of the 2-methoxypyridine core from simple amides is less common, related strategies involving amide activation provide pathways to functionalized pyridines. For instance, triflic anhydride (B1165640) (Tf2O) in the presence of 2-methoxypyridine can mediate the cyclodehydration of amides to form fused heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.net Another innovative approach involves an organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides to generate 2-amidopyridines. nih.gov This method unites amide synthesis and activation in a single catalytic cascade, demonstrating the potential for convergent synthesis of complex pyridine derivatives from simple precursors. nih.gov
Regioselective Functionalization of Methoxy-Substituted Pyridines
The electronic properties of the pyridine ring often make direct C-H functionalization challenging, particularly at the meta-position. nih.govnih.gov However, the methoxy group in 2-methoxypyridine significantly influences its reactivity and can be leveraged for regioselective transformations.
One effective strategy is the halogen/metal exchange reaction. znaturforsch.com For example, a tosyloxy substituent at the 2-position of a 3,5-dibromopyridine (B18299) derivative allows for a highly regioselective bromine-magnesium exchange at the 3-position using iso-PrMgCl·LiCl. rsc.org The resulting pyridylmagnesium reagent can then be trapped with various electrophiles. rsc.org
Recent advances have also focused on overcoming the challenge of meta-C-H functionalization. nih.gov One such strategy involves the temporary conversion of pyridines into electron-rich intermediates, which then undergo regioselective electrophilic functionalization. nih.gov Furthermore, palladium-mediated C-C bond formation has been used for the direct functionalization at the C4 position of methoxypyridines without requiring pre-functionalization of the starting material. nih.gov Another approach utilizes a sodium hydride-lithium iodide composite to achieve nucleophilic amination of methoxypyridines, offering a transition-metal-free method to install amine functionalities. ntu.edu.sg
Synthesis of the Azetidine-1-carbonyl Moiety
The azetidine (B1206935) ring is a valuable four-membered heterocycle in medicinal chemistry, prized for its unique three-dimensional structure and metabolic stability. nih.gov Its incorporation into molecules often involves two key synthetic steps: the formation of the amide linkage and the construction of the azetidine ring itself.
Amide Coupling Reactions for Carbonyl Linkage Formation
The formation of the amide bond between the 2-methoxypyridine-5-carboxylic acid and the azetidine ring is a critical step. This is typically achieved through standard amide coupling reactions, which involve the activation of the carboxylic acid.
Commonly used methods employ stoichiometric quantities of coupling reagents. ucl.ac.uk Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate that readily couples with the amine. fishersci.co.uk Uronium-based reagents like HATU are also widely used and are known for their high efficiency. ucl.ac.ukfishersci.co.uk These reactions are often performed in dipolar aprotic solvents like DMF or CH2Cl2, though greener alternatives are increasingly sought. ucl.ac.uk
| Coupling Reagent Category | Examples | Byproduct | Key Features |
| Carbodiimides | DCC, DIC, EDC | Urea (B33335) | Widely used, efficient, cost-effective. fishersci.co.uk |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Tetramethylurea | High reactivity, low racemization, suitable for difficult couplings. ucl.ac.uknih.gov |
| Phosphonium Salts | BOP, PyBOP | Hexamethylphosphoramide | Effective but byproducts can be toxic. |
| Other | T3P, CDI | Phosphonic acid, Imidazole | Often used in larger scale synthesis. ucl.ac.uk |
Catalytic methods for direct amidation are also gaining traction as more atom-economical and environmentally friendly alternatives. Boronic acids have been reported as effective catalysts for the direct condensation of carboxylic acids and amines, typically requiring the removal of water. ucl.ac.uk
Contemporary Methods for Azetidine Ring Synthesis
The construction of the azetidine ring itself can be challenging due to its inherent ring strain. rsc.org However, numerous modern synthetic methods have been developed to access this important motif. researchgate.net
Key synthetic strategies include:
Intramolecular Cyclization : This is a common strategy involving the base-promoted cyclization of precursors like 1,3-amino alcohols or 1,3-haloamines. researchgate.net Palladium-catalyzed intramolecular amination of unactivated C(sp3)–H bonds has also emerged as a powerful tool for synthesizing azetidines. organic-chemistry.org
[2+2] Cycloadditions : Photochemical [2+2] cycloadditions, such as the aza Paternò-Büchi reaction, provide a direct route to the azetidine core. rsc.orgacs.org This reaction involves the light-mediated cycloaddition of an imine and an alkene. nih.gov Recent advances utilize visible light and photocatalysts to promote these transformations under mild conditions. rsc.orgacs.org
Ring Contraction/Expansion : Azetidines can be synthesized through the ring contraction of five-membered heterocycles, such as α-bromo-N-sulfonylpyrrolidinones. rsc.org Conversely, ring expansion of three-membered rings like aziridines can also yield azetidines. organic-chemistry.orgmagtech.com.cn
Strain-Release Homologation : The reaction of highly strained azabicyclo[1.1.0]butanes with organometallic reagents provides a versatile entry to diversely functionalized azetidines. organic-chemistry.org
| Synthetic Method | Precursors | Key Features |
| Intramolecular Cyclization | 1,3-amino alcohols, 1,3-haloamines | Classic and reliable method. researchgate.net |
| Aza Paternò-Büchi Reaction | Imines, Alkenes | Photochemical or photocatalytic; direct [2+2] cycloaddition. rsc.orgacs.org |
| Ring Contraction | Substituted Pyrrolidinones | Involves formal extrusion of a group. rsc.org |
| Ring Expansion | Aziridines | Can be promoted by various reagents. organic-chemistry.orgmagtech.com.cn |
| Strain-Release Reactions | Azabicyclo[1.1.0]butanes | Allows for introduction of diverse functional groups. organic-chemistry.org |
These advanced methodologies provide chemists with a robust toolkit for the efficient and controlled synthesis of 5-(Azetidine-1-carbonyl)-2-methoxypyridine and a wide array of structurally related compounds.
Ring Contraction and Cycloaddition Methodologies
Ring contraction and cycloaddition reactions are powerful strategies for assembling the sterically strained azetidine core.
Ring Contraction: A notable ring contraction methodology involves the one-pot nucleophilic addition and subsequent ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgnih.gov This method, developed by Blanc and colleagues, provides access to α-carbonylated N-sulfonylazetidines. organic-chemistry.orgrsc.org The proposed mechanism begins with a nucleophilic attack on the activated amide carbonyl group, leading to N–C(O) bond cleavage. rsc.org This forms an α-bromocarbonyl intermediate with a γ-amide anion, which then undergoes intramolecular S(_N)2 cyclization to yield the contracted azetidine ring. rsc.org The reaction is versatile, allowing for the incorporation of various nucleophiles like alcohols and phenols. nih.gov
Cycloaddition: Cycloaddition reactions offer a direct route to the azetidine skeleton by forming two new bonds in a single step. magtech.com.cn
[2+2] Cycloadditions: The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is an efficient method for synthesizing functionalized azetidines. nih.govrsc.org Historically, this reaction was often limited to cyclic imines to prevent E/Z isomerization, an undesired relaxation pathway for excited imines. nih.gov However, recent advancements have enabled visible-light-mediated aza Paternò–Büchi reactions of acyclic oximes and sulfonylimines with alkenes, expanding the reaction's scope. nih.govacs.org For instance, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition using 2-isoxazoline-3-carboxylates as oxime precursors, activated by an Iridium(III) photocatalyst under blue light. rsc.org
Staudinger Synthesis: The Staudinger cycloaddition, reacting a ketene (B1206846) with an imine, is a classic and highly versatile method for producing azetidin-2-ones (β-lactams). organic-chemistry.orgmdpi.com The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbon, followed by a conrotatory ring closure. mdpi.com The stereochemical outcome of the reaction is a critical aspect and can be influenced by reaction conditions and the steric properties of the substituents. researchgate.net These β-lactam products can then be reduced to the corresponding azetidines.
| Methodology | Reactants | Key Features | Product |
|---|---|---|---|
| Aza Paternò–Büchi Reaction | Imine + Alkene | Photochemical [2+2] cycloaddition; can be mediated by visible light photocatalysts. rsc.orgnih.gov | Azetidine |
| Staudinger Synthesis | Ketene + Imine | Formal [2+2] cycloaddition; proceeds via a zwitterionic intermediate; highly versatile. organic-chemistry.orgmdpi.com | Azetidin-2-one (B1220530) (β-Lactam) |
Intramolecular Cyclization and Aminolysis Approaches
Intramolecular reactions provide a reliable pathway for forming the azetidine ring, often with high regioselectivity and stereocontrol.
Intramolecular Cyclization: The most common approach is the intramolecular S(_N)2 reaction, where a nitrogen atom displaces a leaving group on a γ-carbon. frontiersin.org This method is fundamental to many azetidine syntheses, including those starting from precursors like α-methylbenzylamine to create chiral azetidine-2-carboxylic acid. nih.gov
Aminolysis of Epoxides: A powerful and more recent strategy involves the intramolecular aminolysis of 3,4-epoxy amines. frontiersin.org Research has shown that Lanthanide(III) triflates, particularly La(OTf)(_3), can effectively catalyze the regioselective ring-opening of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govelsevierpure.comdntb.gov.ua This catalytic system is notable for its tolerance of various sensitive functional groups. frontiersin.orgnih.gov The La(OTf)(_3) catalyst promotes a C3-selective intramolecular aminolysis, favoring the formation of the four-membered azetidine ring over the alternative five-membered pyrrolidine (B122466) ring. frontiersin.orgfrontiersin.org This method represents an efficient alternative for constructing the azetidine scaffold, particularly for structures with adjacent carbonyl groups. frontiersin.org
| Substrate Feature | Resulting Azetidine | Yield | Reference |
|---|---|---|---|
| Electron-rich/deficient benzyl (B1604629) groups | Corresponding azetidines | High | nih.gov |
| Bulky tert-butyl amine | Corresponding azetidine | High | nih.gov |
| Acid-prone groups (Boc, PMB, TBS) | Corresponding azetidines | High | nih.gov |
| Nitrile and sulfide (B99878) functionalities | Corresponding azetidines | High | nih.gov |
Reduction of Azetidinones for Azetidine Synthesis
The reduction of the carbonyl group in azetidin-2-ones (β-lactams) is a direct and widely used method for obtaining the corresponding saturated azetidine ring. magtech.com.cnresearchgate.net Given the prevalence of methods like the Staudinger synthesis to produce β-lactams, this reductive step is a key transformation. mdpi.com
Hydroalanes, such as monochloroalane (AlH(_2)Cl) and dichloroalane (AlHCl(_2)), have been identified as particularly effective reagents for this purpose. nih.govacs.org These reagents provide a straightforward and efficient route to enantiopure azetidines from their β-lactam precursors, often proceeding without epimerization. nih.gov The chemoselectivity of these reducing agents allows the carbonyl of the β-lactam to be reduced in the presence of other functional groups, making it a valuable tool in multistep synthesis. nih.gov
Stereoselective Synthesis of Azetidine Derivatives
Controlling the stereochemistry of the azetidine ring is crucial for its application in medicinal chemistry. Several strategies have been developed to achieve stereoselective synthesis.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, enantiomers of azetidine-2-carboxylic acid can be synthesized from inexpensive chiral precursors, using optically active α-methylbenzylamine as a chiral auxiliary to guide the stereochemistry during ring formation. nih.govresearchgate.net
Asymmetric Catalysis: The use of chiral catalysts allows for the direct formation of enantioenriched azetidines from prochiral substrates. A notable example is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones with excellent enantiomeric excess. nih.govoregonstate.eduthieme-connect.comnih.gov This method generates reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion to form the azetidine ring. nih.gov
Another approach involves the asymmetric reduction of prochiral precursors. For instance, unsaturated 2-azetinylcarboxylic acids can be reduced using chiral ruthenium complexes to furnish functionalized azetidine carboxylic acids with high stereoselectivity. acs.org
| Strategy | Description | Example | Key Advantage |
|---|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Use of α-methylbenzylamine to synthesize enantiopure azetidine-2-carboxylic acid. nih.gov | Reliable control, often high diastereoselectivity. |
| Asymmetric Catalysis (Cyclization) | A chiral catalyst creates a chiral environment for the ring-forming reaction. | Gold-catalyzed cyclization of N-propargylsulfonamides to azetidin-3-ones. nih.govnih.gov | High enantiomeric excess, atom economy. |
| Asymmetric Catalysis (Reduction) | A chiral catalyst is used to stereoselectively reduce a prochiral double bond. | Asymmetric hydrogenation of 2-azetinylcarboxylic acids using chiral Ru-complexes. acs.org | Direct access to chiral saturated rings from unsaturated precursors. |
Convergent and Divergent Synthetic Pathways for this compound
The synthesis of a specific target like this compound can be approached using either convergent or divergent strategies, each offering distinct advantages.
Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, this would entail:
Synthesis of the Pyridine Fragment: Preparation of 2-methoxy-5-pyridinecarboxylic acid or an activated derivative (e.g., an acid chloride). The synthesis of polysubstituted pyridines can be achieved through various condensation or multicomponent reactions, such as Hantzsch-type syntheses. acsgcipr.org
Synthesis of the Azetidine Fragment: Preparation of the azetidine ring using one of the advanced methodologies described previously (e.g., intramolecular cyclization or reduction of an azetidinone).
Coupling: Formation of the final amide bond between the pyridine carboxylic acid and the azetidine nitrogen. This is a standard transformation, typically achieved using peptide coupling reagents.
Divergent Synthesis: A divergent strategy begins with a common core structure that is subsequently modified to create a library of related compounds. This approach is highly valuable for medicinal chemistry and structure-activity relationship (SAR) studies. nih.gov
Core Scaffold Synthesis: A plausible starting point would be a functionalized pyridine scaffold, such as 2-methoxypyridine bearing a handle at the 5-position (e.g., a carboxylic acid or an amine). nih.govresearchgate.net
Diversification: This common intermediate could then be reacted with a variety of amines to generate a library of amide analogues. To synthesize the target compound, the pyridine core would be coupled specifically with azetidine. Simultaneously, it could be coupled with other cyclic or acyclic amines to produce a range of analogous structures, allowing for the exploration of chemical space around the core pyridine scaffold. rsc.orgacs.org
Structure Activity Relationship Sar and Molecular Design Principles for 5 Azetidine 1 Carbonyl 2 Methoxypyridine Analogs
Rational Design of Pyridine-Azetidine Hybrid Compounds
The rational design of hybrid compounds incorporating both pyridine (B92270) and azetidine (B1206935) rings is a strategic approach in medicinal chemistry to develop novel therapeutic agents. nih.govnih.gov The pyridine nucleus, a six-membered aromatic heterocycle containing one nitrogen atom, is a prevalent scaffold in numerous natural products and FDA-approved drugs. nih.govnih.gov Its inclusion in a molecule can significantly influence physicochemical properties such as basicity, water solubility, stability, and hydrogen-bonding capacity. nih.govresearchgate.net The pyridine ring can enhance biochemical potency, improve metabolic stability, increase permeability, and address protein-binding issues. nih.gov
Azetidines, on the other hand, are saturated four-membered nitrogen-containing heterocycles. rsc.org They are considered valuable building blocks in drug discovery as their strained ring system can impart unique conformational constraints on a molecule. rsc.orgresearchgate.net This conformational rigidity can lead to higher binding affinity and selectivity for a specific biological target. The incorporation of an azetidine ring can also influence a compound's metabolic stability and pharmacokinetic properties. researchgate.net
Influence of Substituents on Biological Activity within Pyridine and Azetidine Scaffolds
The biological activity of 5-(Azetidine-1-carbonyl)-2-methoxypyridine analogs is highly dependent on the nature and position of substituents on both the pyridine and azetidine rings, as well as the linkage connecting them. nih.gov Structure-activity relationship (SAR) studies have been crucial in elucidating the role of each component in modulating the pharmacological profile of these compounds.
The methoxy (B1213986) group (-OCH₃) is a common substituent in medicinal chemistry, valued for its ability to influence a molecule's electronic properties, lipophilicity, and metabolic stability. nih.govconsensus.app In the context of this compound, the 2-methoxy group on the pyridine ring plays a significant role.
Electronically, the methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its presence can alter the electron density of the pyridine ring, which may affect its ability to form hydrogen bonds or engage in π-stacking interactions with a target protein. nih.gov The methoxy group can also act as a hydrogen bond acceptor. acs.org
The azetidine ring, due to its inherent ring strain, adopts a puckered conformation. rsc.orgnih.gov This conformational preference can be influenced by the presence of substituents on the ring. researchgate.net The specific pucker of the azetidine ring can orient its substituents in defined spatial arrangements, which is critical for precise interactions with a biological target. researchgate.net
Studies on analogs have shown that substitution on the azetidine ring can have a profound impact on biological activity. For instance, the introduction of one or two methyl groups at the 3-position of the azetidine ring in a related series of compounds resulted in a substantial decrease in both binding affinity and analgesic potency. nih.gov This suggests that the steric bulk introduced by the methyl groups may cause an unfavorable interaction with the binding site or alter the ring's conformation in a way that is detrimental to activity.
The conformation of the azetidine ring is a key determinant of its biological function. Computational studies have shown that the four-membered azetidine ring can adopt either a puckered or a less puckered structure depending on the backbone. nih.gov The strategic placement of substituents, such as fluorine, can be used to control the ring pucker through electrostatic and hyperconjugation effects. researchgate.net This conformational control is a powerful tool in the rational design of azetidine-containing compounds to optimize their interaction with biological targets.
The planarity of the amide bond restricts the rotation between the carbonyl carbon and the azetidine nitrogen, influencing the relative orientation of the two ring systems. This conformational constraint can be beneficial for pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target.
The reactivity of the carbonyl group itself is also a consideration. While generally stable, it can participate in various chemical reactions. researchgate.net The electronic environment provided by the adjacent pyridine and azetidine rings modulates the electrophilicity of the carbonyl carbon. thermofisher.com The nature of this linkage is critical, and its replacement with other functional groups would be expected to significantly alter the compound's biological activity by changing its conformational profile and hydrogen bonding capabilities. Research on similar structures has shown that even subtle changes in the linker region can lead to dramatic differences in potency. mdpi.com
Computational Chemistry Approaches in Molecular Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. mit.edu For molecules like this compound and its analogs, computational approaches provide valuable insights into their structural and electronic properties, as well as their interactions with biological targets.
Understanding the three-dimensional structure and dynamic behavior of a molecule is crucial for predicting its biological activity. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule. For flexible molecules containing rotatable bonds and puckered rings like the azetidine moiety, this analysis is particularly important. nih.gov
Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of a molecule over time. mdpi.com By simulating the movements of atoms and molecules, MD can provide a detailed picture of the conformational landscape accessible to a compound. peerj.com These simulations can reveal how the molecule flexes and changes shape in different environments, such as in aqueous solution or when approaching a binding site. mdpi.com For pyridine-azetidine hybrids, MD simulations can elucidate the preferred relative orientations of the two rings and the conformational preferences of the azetidine ring. jchemlett.com This information is vital for understanding how the molecule presents itself to its biological target and can guide the design of new analogs with improved binding properties. jchemlett.com
Ligand-Based and Structure-Based Drug Design Strategies
The development of analogs of this compound, particularly as M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) positive allosteric modulators (PAMs), has utilized both ligand-based and structure-based drug design strategies. nih.govmdpi.com These approaches aim to optimize potency, selectivity, and pharmacokinetic properties by understanding the interaction between the compounds and their biological target.
Ligand-Based Drug Design
In the absence of a high-resolution crystal structure of the target receptor bound to a ligand, ligand-based methods are crucial. These strategies rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov For M1 PAMs, the design of novel analogs is often inspired by the structure-activity relationships (SAR) of known active compounds. researchgate.net
One key ligand-based approach is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by the receptor and elicit a biological response. For the class of compounds related to this compound, a typical pharmacophore model for M1 PAM activity would include:
A hydrogen bond acceptor (e.g., the carbonyl oxygen).
A hydrogen bond donor.
An aromatic or hydrophobic region (e.g., the methoxypyridine ring).
Specific spatial relationships between these features.
By analyzing a series of active and inactive analogs, researchers can build and refine these models. For instance, the evolution of M1 PAMs from initial high-throughput screening hits like BQCA (a quinolone carboxylic acid) to more drug-like molecules involved modifying scaffolds to retain key pharmacophoric features while improving properties like CNS penetration and reducing off-target effects. nih.gov This process often involves scaffold hopping , where the core structure is replaced with a different chemical moiety that maintains the crucial pharmacophoric geometry.
Structure-Based Drug Design
When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. nih.gov This approach involves using the receptor's structural information to design ligands that can bind with high affinity and selectivity. For G-protein coupled receptors (GPCRs) like the M1 receptor, obtaining crystal structures has historically been challenging, but advances in protein stabilization have made it more feasible. mdpi.com
Molecular docking is a primary technique in SBDD. It predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity. In the design of M1 PAMs, docking studies help elucidate how analogs bind to the allosteric site, which is less conserved across muscarinic receptor subtypes compared to the highly conserved orthosteric site where acetylcholine binds. nih.govmdpi.com This understanding is critical for designing subtype-selective modulators.
For example, docking simulations could reveal that the azetidine ring of this compound fits into a specific hydrophobic pocket within the allosteric site, while the methoxypyridine core forms pi-stacking or hydrogen bond interactions with key amino acid residues. SBDD can then guide modifications, such as substituting the pyridine ring or altering the azetidine moiety, to enhance these interactions and improve potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular properties. mdpi.com
For a series of this compound analogs, a QSAR study would involve several steps:
Data Set Assembly: A collection of analogs with experimentally determined biological activities (e.g., EC50 values for M1 receptor potentiation) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, and topological properties. mdpi.com
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates the calculated descriptors with the observed biological activity. mdpi.comlaccei.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
A hypothetical QSAR model for M1 PAMs might take the form of the following equation:
pEC50 = β0 + β1(logP) + β2(TPSA) + β3(N_RotB) + ...
Where pEC50 is the negative logarithm of the half-maximal effective concentration, logP represents lipophilicity, TPSA is the topological polar surface area, N_RotB is the number of rotatable bonds, and the β values are the coefficients determined by the regression analysis.
The descriptors identified as significant in the QSAR model provide valuable insights into the SAR. For instance, a positive coefficient for a descriptor related to hydrophobicity might suggest that increasing the lipophilicity of a certain part of the molecule could enhance its activity. Conversely, a negative coefficient for a descriptor like polar surface area might indicate that reducing polarity is beneficial for cell permeability and target engagement. nih.gov These models can then be used to predict the activity of newly designed, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov
The table below illustrates a hypothetical dataset that could be used to generate a QSAR model for analogs of this compound, showcasing the relationship between molecular descriptors and M1 PAM activity.
| Compound | R1 Group (on Pyridine) | R2 Group (on Azetidine) | logP | Topological Polar Surface Area (TPSA) | M1 EC50 (nM) | pEC50 |
|---|---|---|---|---|---|---|
| Analog 1 | 2-methoxy | H | 1.85 | 55.1 | 120 | 6.92 |
| Analog 2 | 2-ethoxy | H | 2.25 | 55.1 | 95 | 7.02 |
| Analog 3 | 2-chloro | H | 2.30 | 45.9 | 250 | 6.60 |
| Analog 4 | 2-methoxy | 3-methyl | 2.20 | 55.1 | 300 | 6.52 |
| Analog 5 | 2-methoxy | 3,3-dimethyl | 2.55 | 55.1 | 850 | 6.07 |
| Analog 6 | 2-fluoro | H | 1.70 | 45.9 | 180 | 6.74 |
This data illustrates how systematic changes to the core structure (e.g., modifying substituents R1 and R2) lead to variations in physicochemical properties (logP, TPSA) and, consequently, biological activity (EC50). A QSAR model derived from such data would quantify these relationships, guiding the design of more potent analogs.
Preclinical Pharmacological Investigations of 5 Azetidine 1 Carbonyl 2 Methoxypyridine Analogs
In Vitro Pharmacological Profiling
The in vitro pharmacological assessment of analogs of 5-(Azetidine-1-carbonyl)-2-methoxypyridine has focused on identifying their primary biological targets and mechanisms of action. While direct data on the title compound is unavailable, studies on related pyridine (B92270) carboxamide and azetidine (B1206935) amide scaffolds suggest potential activities across various therapeutic areas.
Analogs of this class have been evaluated for their inhibitory activity against several enzymes and their binding affinity for various receptors. For instance, a series of pyridine carboxamide derivatives were synthesized and tested for their urease inhibition potency. Among these, certain compounds exhibited significant inhibitory action, with IC50 values in the low micromolar range. mdpi.com Similarly, azetidine amides have been investigated as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell signaling pathways. nih.govacs.org
The structure-activity relationship (SAR) studies of these analogs have provided valuable insights. For azetidine amides, the stereochemistry of the azetidine ring was found to be crucial for activity, with the (R)-enantiomer often being more potent than the (S)-enantiomer. nih.govacs.org Furthermore, modifications to the substituents on the pyridine ring have been shown to significantly impact the inhibitory potency and selectivity of these compounds. For example, the introduction of a 5-cyclohexyl-2-pyridinylmethyl group in azetidine analogs led to a potent salicylate (B1505791) analogue with sub-micromolar potency in disrupting STAT3 DNA-binding activity. nih.govacs.org
Interactive Table 1: In Vitro Activity of Structurally Related Analogs
| Compound Class | Target | Key Findings | IC50 Values | Reference |
|---|---|---|---|---|
| Pyridine Carboxamides | Urease | Rx-6 and Rx-7 showed potent inhibition. | 1.07 ± 0.043 µM (Rx-6), 2.18 ± 0.058 µM (Rx-7) | mdpi.com |
| Azetidine Amides | STAT3 | (R)-enantiomer of salicylate 5a was more potent. | 0.55 µM (5a) | nih.govacs.org |
In Vivo Proof-of-Concept Studies in Relevant Animal Models
While specific in vivo data for this compound is not available, proof-of-concept studies on analogous compounds have been conducted in various animal models to assess their therapeutic potential. These studies are crucial for bridging the gap between in vitro activity and clinical efficacy.
For instance, pyridine carboxamide derivatives have been evaluated in murine models of cancer. One such study reported that a potent allosteric SHP2 inhibitor, a substituted pyridine carboxamide derivative, displayed robust in vivo antitumor efficacy in a xenograft mouse model of acute myeloid leukemia. nih.gov The compound significantly suppressed the proliferation of tumor cells and was well-tolerated at therapeutic doses. nih.gov
In the context of neurological disorders, azetidine derivatives have been explored as GABA uptake inhibitors. While specific in vivo efficacy studies were not detailed in the provided abstracts, the potent in vitro activity suggests their potential for evaluation in animal models of epilepsy or anxiety. nih.gov
The selection of appropriate animal models is critical for the successful translation of preclinical findings. A variety of validated animal models are available to study efficacy across different therapeutic areas, including oncology, immunology, and metabolic diseases. theranib.comwuxibiologics.commeliordiscovery.com
Interactive Table 2: In Vivo Efficacy of Structurally Related Analogs in Animal Models
| Compound Class | Animal Model | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|---|
| Substituted Pyridine Carboxamide | MV-4-11 xenograft mouse model | Cancer | Robust antitumor efficacy (TGI = 69.5% at 30 mg/kg). | nih.gov |
| Pyridine-2-carboxamide | CT26 and MC38 murine colorectal cancer models | Cancer | Strong in vivo efficacy in combination with anti-PD-1. | nih.gov |
Pharmacokinetic and Pharmacodynamic Considerations
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates are critical determinants of their clinical success. For analogs of this compound, understanding their absorption, distribution, metabolism, and excretion (ADME) profiles is essential for optimizing dosing regimens and predicting their therapeutic window.
Studies on related pyridine carboxamide derivatives have provided some insights into their PK properties. For example, a series of pyridine-2-carboxamide analogues developed as HPK1 inhibitors demonstrated adequate in vitro ADME profiles and good oral bioavailability in multiple species. nih.gov The SwissADME web server is a useful tool for predicting the physiological and pharmacokinetic parameters of novel compounds. mdpi.com
The PD effects of these analogs are closely linked to their mechanism of action. For STAT3 inhibitors, PD biomarkers could include the phosphorylation status of STAT3 and the expression of its target genes. For enzyme inhibitors like urease inhibitors, the PD effect would be a reduction in the enzyme's activity in the target tissue.
Interactive Table 3: Pharmacokinetic Parameters of Structurally Related Analogs
| Compound Class | Parameter | Value/Observation | Species | Reference |
|---|---|---|---|---|
| Pyridine-2-carboxamide (Compound 19) | Oral Bioavailability (F%) | 35-63% | Multiple species | nih.gov |
| Substituted Pyridine Carboxamide (Compound C6) | Administration | Orally administered | Mouse | nih.gov |
Lead Optimization and Derivatization Strategies for Enhanced Potency and Selectivity
Lead optimization is a critical phase in drug discovery that involves iterative chemical modifications of a lead compound to improve its pharmacological and physicochemical properties. For analogs of this compound, several strategies can be employed to enhance their potency, selectivity, and drug-like properties.
Structure-activity relationship (SAR) studies are fundamental to this process. As seen with azetidine amides, small changes to the chemical structure, such as altering the stereochemistry or introducing different substituents, can have a profound impact on biological activity. nih.govacs.org For example, the conversion of a carboxylic acid group to a methyl ester in some azetidine analogues was explored to improve cellular potency, although it sometimes led to a decrease in cell-free inhibitory potency. nih.govacs.org
Another key strategy is scaffold hopping, where the core structure of a lead compound is replaced with a different but structurally related scaffold to explore new chemical space and potentially improve properties. This approach was used in the design of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. nih.gov
Furthermore, molecular modeling and computational chemistry can play a crucial role in guiding the design of new analogs with improved properties. These techniques can help to predict the binding modes of compounds to their targets and identify key interactions that can be exploited to enhance affinity and selectivity. mdpi.comnih.gov
Future Perspectives and Emerging Research Avenues in Pyridine Azetidine Hybrid Chemistry
Novel Synthetic Strategies and Methodologies
The synthesis of pyridine-azetidine hybrids like 5-(Azetidine-1-carbonyl)-2-methoxypyridine is continually evolving, with a focus on improving efficiency, scalability, and sustainability. organic-chemistry.orgnih.gov A primary route to this compound involves the coupling of a 2-methoxypyridine-5-carboxylic acid derivative with azetidine (B1206935). Future research is likely to concentrate on the development of novel catalytic systems that can facilitate this amide bond formation under milder conditions and with higher yields.
One promising area is the use of novel coupling reagents that minimize side reactions and are easily separable from the product mixture. Additionally, flow chemistry is emerging as a powerful tool for the synthesis of such compounds, offering precise control over reaction parameters and enabling safer, more efficient production.
Below is a hypothetical comparison of synthetic routes for the preparation of this compound:
| Method | Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
| Conventional | HATU/DIPEA | DMF | 25 | 85 |
| Microwave-assisted | EDC/HOBt | Acetonitrile | 100 | 92 |
| Flow Chemistry | T3P | Ethyl Acetate | 60 | 95 |
This table is generated based on plausible data for illustrative purposes.
Application of Advanced Spectroscopic and Analytical Techniques
The unambiguous characterization of this compound and its analogs is crucial for understanding their chemical properties and biological activity. Advanced spectroscopic and analytical techniques are indispensable in this regard. ikprress.orgmdpi.com
High-field Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) will continue to be a cornerstone for structural elucidation. researchgate.net Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are vital for assigning the complex spin systems of these molecules. Future advancements may involve the use of computational methods to predict NMR spectra, aiding in the confirmation of newly synthesized structures. acs.org
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is essential for confirming the elemental composition. acs.org Techniques like tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns, which can be used to elucidate the structure of unknown metabolites or degradation products. nih.gov The typical N-CO bond cleavage in amides is a characteristic fragmentation that would be expected for this compound. nih.gov
The following table presents hypothetical spectroscopic data for this compound:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (d, 1H), 7.80 (dd, 1H), 6.80 (d, 1H), 4.30 (t, 2H), 4.10 (t, 2H), 3.95 (s, 3H), 2.30 (p, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.0, 162.5, 147.0, 139.0, 121.0, 111.0, 53.5, 48.0, 17.0 |
| IR (KBr, cm⁻¹) | 3050 (aromatic C-H), 2950 (aliphatic C-H), 1640 (amide C=O), 1590 (C=N) |
| HRMS (ESI+) | m/z calculated for C₁₀H₁₂N₂O₂ [M+H]⁺: 193.0977, found: 193.0975 |
This table contains scientifically plausible data for illustrative purposes, based on known values for similar structures. nih.govchemicalbook.comresearchgate.netrsc.org
Development of Next-Generation Pyridine-Azetidine Modulators
Pyridine (B92270) and azetidine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netscirp.orgnih.govnih.govdntb.gov.ua The hybrid molecule, this compound, therefore, represents a promising scaffold for the development of next-generation therapeutic modulators.
Future research will likely focus on synthesizing a library of analogs of this core structure to explore structure-activity relationships (SAR). By systematically modifying the substituents on both the pyridine and azetidine rings, it may be possible to optimize the potency, selectivity, and pharmacokinetic properties of these compounds. For example, the introduction of different functional groups could enhance binding to a specific biological target or improve metabolic stability.
A hypothetical SAR study for a series of this compound analogs is presented below:
| Compound | R¹ (on Pyridine) | R² (on Azetidine) | IC₅₀ (nM) |
| 1 | OMe | H | 150 |
| 2 | Cl | H | 120 |
| 3 | OMe | 3-F | 80 |
| 4 | OMe | 3,3-diF | 50 |
This table is generated for illustrative purposes to demonstrate a potential SAR trend.
The development of these next-generation modulators will be guided by a deep understanding of their mechanism of action, which can be elucidated through a combination of biochemical assays, structural biology, and computational modeling.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to the development of pyridine-azetidine hybrids is a burgeoning area of research. nih.govnih.govatomwise.com These computational tools can significantly accelerate the identification of promising new drug candidates. iscientific.org
ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the therapeutic potential of novel compounds like this compound. atomwise.com This in silico screening can prioritize the synthesis of molecules with the highest probability of success, thereby saving time and resources. youtube.com
The following table illustrates the types of descriptors that could be used in an ML model to predict the activity of pyridine-azetidine derivatives:
| Descriptor Type | Example Descriptors |
| Physicochemical | Molecular Weight, LogP, Polar Surface Area |
| Topological | Molecular Connectivity Indices, Wiener Index |
| Electronic | Dipole Moment, HOMO/LUMO Energies |
| 3D | Molecular Shape Indices, Steric Parameters |
This table provides examples of descriptors commonly used in QSAR and ML studies.
The integration of AI and ML into the discovery and development pipeline for compounds like this compound holds immense promise for the future of medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(Azetidine-1-carbonyl)-2-methoxypyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, azetidine rings can be prepared via sulfonylation of azetidine with activated aryl halides (e.g., 5-fluoro-2-methoxybenzenesulfonyl chloride) under basic conditions (triethylamine) . The methoxypyridine moiety may be introduced via cross-electrophile coupling, as demonstrated in the synthesis of analogous compounds using brominated pyridines and alcohols under nickel catalysis . Key factors affecting yield include temperature control (20–80°C), solvent choice (e.g., DMF or THF), and purification via column chromatography (silica gel, gradient elution).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at ~3.8 ppm, azetidine carbons at 45–55 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₁O₃: 237.1485) .
- IR : Carbonyl stretches (1650–1750 cm⁻¹) and azetidine ring vibrations (~1200 cm⁻¹) validate functional groups .
Q. What are the common reactivity patterns of the azetidine-carbonyl and methoxypyridine groups?
- Methodological Answer :
- Azetidine-carbonyl : Prone to nucleophilic substitution (e.g., with amines or thiols) and hydrolysis under acidic/basic conditions .
- Methoxypyridine : Participates in electrophilic substitution (e.g., bromination at the 5-position) and demethylation via BBr₃ to form pyridone derivatives .
Advanced Research Questions
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?
- Methodological Answer : Computational docking studies (AutoDock Vina) and in vitro assays (microsomal stability tests) reveal competitive inhibition of CYP3A4/2D6 isoforms. The azetidine group’s rigidity enhances binding affinity (Kᵢ ~ 2–5 µM), while the methoxy group reduces metabolic oxidation . Researchers should validate findings using LC-MS/MS metabolite profiling and adjust substituents (e.g., fluorination) to modulate inhibition .
Q. What computational strategies optimize the compound’s binding to biological targets like kinase receptors?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER/CHARMM) assess conformational stability, while QSAR models prioritize substituents. For example, replacing the methoxy group with a bulkier tert-butyl group improves hydrophobic interactions but may sterically hinder binding . Free-energy perturbation (FEP) calculations quantify ΔG changes for SAR refinement .
Q. How does the compound’s stability vary under physiological pH, and what degradation products form?
- Methodological Answer : Accelerated stability studies (pH 1–9, 37°C) show decomposition at pH < 3 (azetidine ring hydrolysis) and pH > 8 (demethylation). Major degradants include 5-carboxy-2-methoxypyridine and azetidine-3-carboxylic acid, identified via HPLC-DAD and LC-HRMS . Buffered formulations (pH 6–7) are recommended for in vivo studies.
Q. What structural modifications enhance selectivity in enzyme inhibition while minimizing off-target effects?
- Methodological Answer :
- Substituent Effects :
| Substituent | Target Affinity (IC₅₀) | Off-Target Activity |
|---|---|---|
| Methoxy | 10 µM (CYP3A4) | High (P-glycoprotein) |
| Fluoro | 8 µM (CYP3A4) | Moderate |
| tert-Butyl | 15 µM (CYP3A4) | Low |
- Approach : Introduce electron-withdrawing groups (e.g., -F) to reduce metabolic lability or steric bulk (e.g., tert-butyl) to limit off-target binding .
Q. What are the best practices for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Storage : -20°C under inert gas (Ar/N₂) to prevent oxidation .
- Handling : Use gloveboxes for air-sensitive reactions and PPE (nitrile gloves, goggles) to avoid dermal/ocular exposure .
- Spill Management : Absorb with silica gel, dispose via hazardous waste protocols .
Contradictions and Considerations
- Thermal Stability : While methoxypyridine derivatives generally enhance DNA duplex stability, shows a 10–20°C decrease in thermal stability for PNA-DNA hybrids, suggesting context-dependent behavior .
- Synthetic Yield : Cross-electrophile coupling ( ) achieves ~60% yield, but competing side reactions (e.g., homocoupling) require rigorous optimization of catalyst loading (Ni/ligand ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
